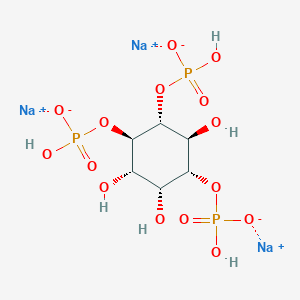
D-myo-Inositol-1,4,5-triphosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-1,4,5-triphosphate, sodium salt: is a biologically significant compound that plays a crucial role as a second messenger in various cellular processes. It is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . This compound is involved in the mobilization of calcium ions from intracellular stores, which is essential for numerous cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,4,5-triphosphate, sodium salt typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C . The compound can be isolated and purified through various chromatographic techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes such as crystallization and lyophilization to obtain the compound in its sodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions: D-myo-Inositol-1,4,5-triphosphate, sodium salt primarily undergoes hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable phosphate groups .
Common Reagents and Conditions: The hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce this compound requires the enzyme phospholipase C under physiological conditions .
Major Products Formed: The major product formed from the hydrolysis reaction is this compound itself, along with diacylglycerol as a byproduct .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-myo-Inositol-1,4,5-triphosphate, sodium salt is used as a model compound to study the behavior of inositol phosphates and their interactions with other molecules .
Biology: In biological research, this compound is extensively studied for its role in intracellular signaling pathways, particularly in the regulation of calcium ion release from intracellular stores .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that require precise control of calcium ion concentrations .
Wirkmechanismus
D-myo-Inositol-1,4,5-triphosphate, sodium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm . This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate cellular functions such as muscle contraction, secretion, and metabolism .
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol-1,3,4,5-tetraphosphate, sodium salt: This compound is formed by the phosphorylation of D-myo-Inositol-1,4,5-triphosphate and also plays a role in calcium signaling.
D-myo-Inositol-1,3,4-triphosphate, sodium salt: Another inositol phosphate involved in cellular signaling, but with different phosphorylation sites.
Uniqueness: D-myo-Inositol-1,4,5-triphosphate, sodium salt is unique due to its specific role in the rapid mobilization of calcium ions from intracellular stores, which is a critical step in many signaling pathways . Its ability to bind to specific receptors and trigger calcium release distinguishes it from other inositol phosphates .
Eigenschaften
Molekularformel |
C6H12Na3O15P3 |
|---|---|
Molekulargewicht |
486.04 g/mol |
IUPAC-Name |
trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 |
InChI-Schlüssel |
ZVCVTWVBDIPWPZ-ZKVWPJASSA-K |
Isomerische SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


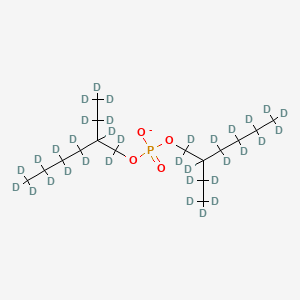
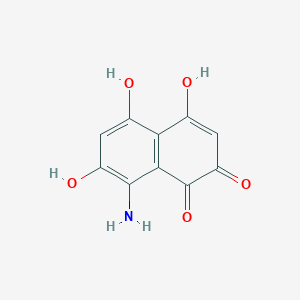

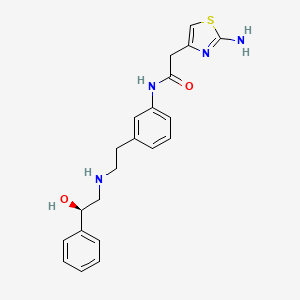
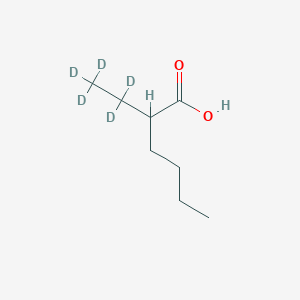
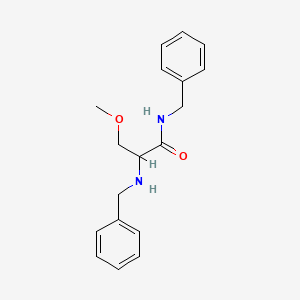
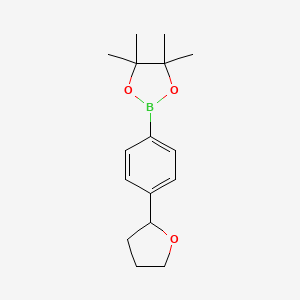
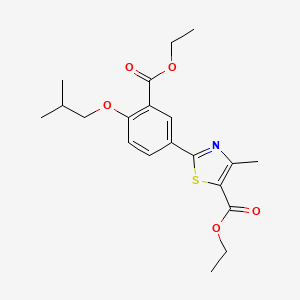

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
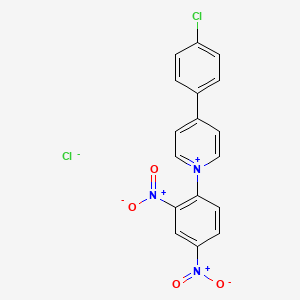
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
